2-(3,4-Difluorophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound that features a difluorophenyl substituent. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Azepanes, in general, are recognized for their unique structural properties, which can influence biological activity and chemical reactivity.
The compound is synthesized through various methods involving the modification of existing azepane structures or the direct construction of the azepane ring from suitable precursors. The literature provides insights into both laboratory-scale and industrial-scale synthesis techniques.
2-(3,4-Difluorophenyl)azepane falls under the classification of heterocycles, specifically as a diazepine derivative due to its nitrogen content within a cyclic structure. It is categorized as an aromatic compound because of the presence of the difluorophenyl group.
The synthesis of 2-(3,4-Difluorophenyl)azepane typically involves several steps, including:
The technical details of the synthesis generally involve:
The molecular structure of 2-(3,4-Difluorophenyl)azepane can be depicted as follows:
2-(3,4-Difluorophenyl)azepane can undergo several types of chemical reactions:
Each reaction type requires specific conditions and reagents:
The products formed can vary widely based on the reagents and conditions used.
The mechanism of action for 2-(3,4-Difluorophenyl)azepane is linked to its interactions with biological targets:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound and confirm its structure.
The applications of 2-(3,4-Difluorophenyl)azepane span various fields:
Dearomative ring expansion represents a cutting-edge approach for direct access to complex azepanes from simpler aromatic precursors. A landmark photochemical strategy enables the conversion of nitroarenes into polysubstituted azepanes via a singlet nitrene intermediate generated under blue light irradiation at ambient temperature. This process involves a dearomative ring expansion converting the six-membered benzenoid core into a seven-membered azepane. Subsequent hydrogenolysis yields the target compound in just two steps with yields ranging from 72-89%. The methodology exhibits excellent functional group tolerance and has been successfully applied to synthesize azepane analogues of piperidine-based pharmaceuticals, significantly reducing synthetic steps compared to classical approaches [2].
The mechanism proceeds through:
Traditional multi-step cyclization remains widely employed for large-scale synthesis. A representative four-step sequence starts with 1,2-difluorobenzene:
Alternative routes utilize 3,4-difluoroaniline or 3,4-difluorobenzaldehyde as starting materials, involving reductive amination or nucleophilic displacement strategies to attach the azepane precursor. These methods typically achieve 40-45% overall yields but require meticulous optimization of reaction conditions (temperature, catalyst loading) to minimize byproducts like elimination derivatives or regioisomers [4] [8].
Starting Material | Key Steps | Critical Challenges | Overall Yield |
---|---|---|---|
1,2-Difluorobenzene | FC acylation, Reduction, Cyclization | Regiocontrol in acylation, Epimerization risk | ~40% |
3,4-Difluoroaniline | Diazotization, Alkylation, Ring closure | Diazonium stability, Over-alkylation | ~35% |
Ethyl 7-bromoheptanoate | Pd-catalyzed arylation, Lactam reduction | Cost of Pd catalysts, Reduction selectivity | ~45% |
The chiral center at the azepane’s 2-position necessitates stereoselective synthesis or resolution. Asymmetric methodologies include:
Chiral resolution of racemic 2-(3,4-difluorophenyl)azepane employs diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) followed by fractional crystallization. While technically simpler, this method suffers from yield limitations (theoretical max 50%) and solvent-intensive processes. The choice between asymmetric synthesis and resolution hinges on cost, available infrastructure, and required enantiomeric excess (typically >99% for pharmaceuticals) [5] [10].
Bismuth(III) triflate [Bi(OTf)₃] catalyzes the stereoselective 7-endo-tet cyclization of epoxyamines to form functionalized azepanes. This method is particularly valuable for synthesizing bicyclic azepane derivatives. The Lewis acid activates the epoxide oxygen, facilitating nucleophilic attack by the tethered amine in a conformationally controlled manner. Key advantages include:
Yields typically range from 65–85%, with the reaction efficiency dependent on the steric and electronic properties of the epoxide precursor. This method offers a complementary route to access structurally rigid azepine-fused systems not easily attainable via ring expansion [6] [9].
Synthetic routes diverge significantly when transitioning from milligram to kilogram-scale production:
Simplified purification via crystallization.However, it generates substantial solvent waste (e.g., DCM, toluene) and requires heavy metal catalysts (Pd/C) [4].
Laboratory-Scale Protocols: Favor innovation and rapid diversification. Dearomative ring expansion (Section 1.1) and Bi(OTf)₃-catalyzed cyclization (Section 1.4) are preferred for:
Green Chemistry Metrics Analysis:
Parameter | Industrial (Multi-Step) | Laboratory (Dearomative/Bi(OTf)₃) |
---|---|---|
Steps | 4-6 | 2-3 |
Typical Scale | >100 kg | <1 kg |
Key Strengths | Proven robustness, Low per-step cost | Innovation, Structural diversity |
Key Limitations | High PMI, Resolution yield loss | Photochemistry scale-up challenges |
Cost (USD/g) | ∼150 (API) | ∼420 (research compound) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: